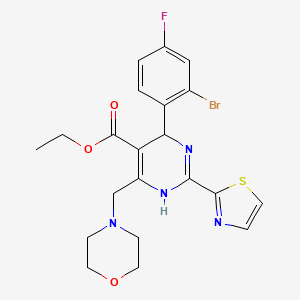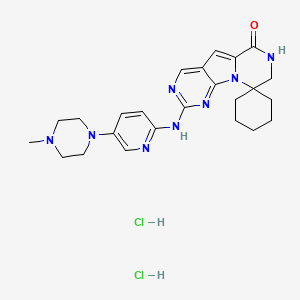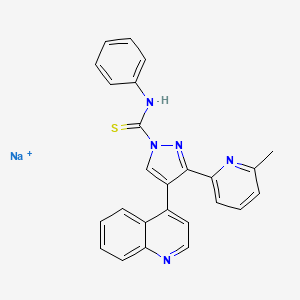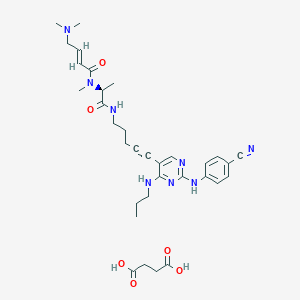
Morphothiadin
Übersicht
Beschreibung
Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the hepatitis B virus (HBV). It is a class I heteroaryldihydropyrimidine (HAP) compound developed from Bay41-4109. This compound has shown significant antiviral activity against both wild-type and drug-resistant strains of HBV, making it a promising candidate for the treatment of chronic hepatitis B .
Wirkmechanismus
Target of Action
Morphothiadin, also known as GLS4, is a potent and selective inhibitor of the Hepatitis B Virus (HBV) . The primary target of this compound is the replication of both wild-type and adefovir-resistant HBV . It has shown potent in vitro inhibition of HBV DNA replication .
Mode of Action
This compound interacts with its targets by inhibiting the replication of HBV . It has been found to be a potent inhibitor on the replication of both wild-type and adefovir-resistant HBV . .
Biochemical Pathways
This compound affects the biochemical pathway of HBV replication. By inhibiting the replication of HBV, this compound disrupts the life cycle of the virus, thereby preventing it from proliferating and infecting new cells . The downstream effects of this disruption can lead to a decrease in viral load and potentially to the elimination of the virus from the body.
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this compound are crucial for understanding its bioavailability and efficacy. It’s worth noting that in vivo studies with healthy volunteers have shown that this compound needs an extra-booster (ritonavir) to increase its plasma concentration and achieve effective antiviral activity in humans .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of HBV replication. This inhibition can lead to a decrease in the viral load within the body, which can potentially lead to the elimination of the virus . .
Biochemische Analyse
Biochemical Properties
Morphothiadin plays a significant role in biochemical reactions, particularly in inhibiting the replication of HBV. It interacts with various enzymes and proteins within the HBV, thereby disrupting its replication process .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the replication of HBV, thereby impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules within the HBV, leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been observed that this compound shows no toxicity up to 25 μM . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. It has been found that virus titers have increased 83.5-fold in mice treated with 3.75 mg/kg per day of this compound, 28.3-fold among mice treated with 7.5 mg/kg per day, but only 3- to 6-fold among mice treated with the higher doses of this compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Morphothiadin is synthesized through a multi-step process involving the formation of key intermediates. The synthetic route typically includes the following steps:
Formation of the dihydropyrimidine core: This involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions to form the dihydropyrimidine ring.
Introduction of the heteroaryl group: The heteroaryl group is introduced through a nucleophilic substitution reaction, where a halogenated heteroaryl compound reacts with the dihydropyrimidine core.
Functional group modifications: Various functional groups are introduced or modified to enhance the compound’s antiviral activity and pharmacokinetic properties
Industrial Production Methods
The industrial production of this compound involves scaling up the synthetic route while ensuring high purity and yield. This typically includes optimizing reaction conditions, using high-quality reagents, and employing purification techniques such as recrystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Morphothiadin undergoes several types of chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, which may alter its antiviral activity.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially affecting its efficacy.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenated compounds and nucleophiles like amines and thiols are commonly used.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified antiviral properties. These derivatives are studied for their potential to enhance the compound’s efficacy and reduce side effects .
Wissenschaftliche Forschungsanwendungen
Morphothiadin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactivity of heteroaryldihydropyrimidines.
Biology: this compound is used to study the replication mechanisms of HBV and the development of drug resistance.
Medicine: As a potent HBV inhibitor, this compound is being investigated in clinical trials for the treatment of chronic hepatitis B.
Industry: This compound is used in the development of antiviral drugs and as a reference compound in pharmaceutical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bay41-4109: The precursor to Morphothiadin, also a HAP compound with antiviral activity against HBV.
Tenofovir: A nucleotide reverse transcriptase inhibitor used in the treatment of HBV and HIV.
Entecavir: A nucleoside analog that inhibits HBV DNA polymerase.
Lamivudine: Another nucleoside analog used to treat HBV and HIV
Uniqueness of this compound
This compound stands out due to its potent inhibition of both wild-type and drug-resistant HBV strains. Its unique mechanism of action, targeting the HBV capsid assembly, differentiates it from other antiviral agents that primarily target viral DNA polymerase. This makes this compound a valuable addition to the arsenal of antiviral drugs, particularly for patients with drug-resistant HBV infections .
Eigenschaften
IUPAC Name |
ethyl 4-(2-bromo-4-fluorophenyl)-6-(morpholin-4-ylmethyl)-2-(1,3-thiazol-2-yl)-1,4-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22BrFN4O3S/c1-2-30-21(28)17-16(12-27-6-8-29-9-7-27)25-19(20-24-5-10-31-20)26-18(17)14-4-3-13(23)11-15(14)22/h3-5,10-11,18H,2,6-9,12H2,1H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGRDKSRFFUBBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=C(C=C(C=C2)F)Br)C3=NC=CS3)CN4CCOCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22BrFN4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1793065-08-3 | |
| Record name | Morphothiadine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1793065083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MORPHOTHIADINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R8MEF6D6PS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-(4-hydroxypyrazolo[3,4-d]pyrimidin-1-yl)oxolane-3,4-diol](/img/structure/B8069051.png)





![1-[2-(Hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidine-2,4-dione](/img/structure/B8069097.png)
![tetrasodium;(3Z)-5-amino-3-[[4-[4-[(2Z)-2-(8-amino-1-oxo-3,6-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-4-oxonaphthalene-2,7-disulfonate](/img/structure/B8069104.png)

![methyl (2E)-2-[(8R,9S,13S,14S,17S)-2'-methoxy-2',13-dimethyl-3-oxospiro[1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,5'-1,3-dioxolane]-4'-ylidene]acetate](/img/structure/B8069117.png)
![7-[[amino(azaniumyl)methylidene]amino]heptylazanium;sulfate](/img/structure/B8069119.png)

![3-chloro-N-[(3-chloro-5-fluoroanilino)-[[5-(trifluoromethyl)-1H-pyrazol-3-yl]amino]methylidene]benzamide](/img/structure/B8069143.png)

